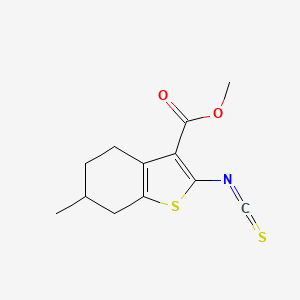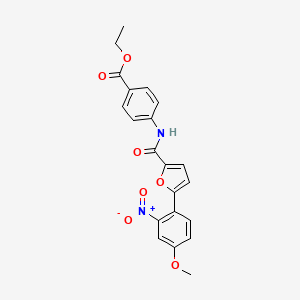![molecular formula C22H21NO2 B2938721 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone CAS No. 279672-28-5](/img/structure/B2938721.png)
1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond . It also contains a methoxy group (OCH3) and an anilino group (NH2), both attached to the biphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would consist of two benzene rings connected by a single bond . The methoxy and anilino groups would be attached to the biphenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Biphenyl compounds can undergo a variety of reactions, including oxidation and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of biphenyl compounds include being colorless to pale-yellow crystals with a pleasant odor . They have a density of 1.04 g/cm3, a melting point of 69.2 °C, and a boiling point of 255 °C .
Scientific Research Applications
Mesomorphic Properties of Liquid Crystalline Polyacetylenes
1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone is involved in the synthesis of side-chain liquid crystalline polyacetylenes. These polyacetylenes exhibit unique mesomorphic behavior and are investigated for their potential in aligning molecular structures through mechanical perturbations. This application is significant in materials science, particularly in the development of advanced liquid crystalline polymers (Kong & Tang, 1998).
Role in Corrosion Inhibition
In the field of materials science, derivatives of 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone have been tested as corrosion inhibitors. These compounds, specifically quinoxaline-based propanones, are found to be effective in reducing the corrosion rate of mild steel in acidic environments. Their adsorption on steel surfaces forms a protective film, which is crucial for extending the lifespan of metal structures (Olasunkanmi & Ebenso, 2019).
Synthesis of Benzoxazine Monomers
Another application is in the synthesis of benzoxazine monomers using environmentally friendly processes. This approach includes the use of renewable building blocks like phloretic acid, which enhances the reactivity of molecules towards benzoxazine ring formation. This method offers a sustainable alternative in the synthesis of polybenzoxazine, a material with a wide range of applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Asymmetric Synthesis in Drug Development
In pharmaceutical research, compounds related to 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone are used in the asymmetric synthesis of chiral intermediates. For example, the asymmetric hydrogenation of alpha-hydroxy aromatic ketones to produce 1-aryl-1,2-ethanediols is a critical step in the synthesis of antidepressant drugs. Such methods highlight the importance of these compounds in the development of chirally pure pharmaceuticals (Ohkuma et al., 2007).
Chemical Synthesis and Reaction Mechanisms
Research in organic chemistry utilizes 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone for studying various chemical reactions and mechanisms. Its derivatives are explored for understanding nucleophilic substitution and elimination reactions, providing valuable insights into the behavior of tertiary carbocations in aqueous solutions. This research is fundamental for advancing knowledge in organic synthesis and reaction dynamics (Toteva & Richard, 1996).
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-21-13-11-20(12-14-21)23-16-15-22(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14,23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJKJWCTXNTQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone | |
CAS RN |
279672-28-5 |
Source


|
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-METHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)



![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)


![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)
